4-[2-(4-Prop-2-enyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide
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Overview
Description
4-[2-(4-Prop-2-enyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide is a complex organic compound that features a triazole ring, a pyridine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Prop-2-enyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyridine ring, and the final coupling with the benzamide group. Common synthetic routes may include:
Cyclization reactions: to form the triazole ring.
Nucleophilic substitution: to introduce the pyridine ring.
Amide coupling: to attach the benzamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Prop-2-enyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
4-[2-(4-Prop-2-enyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[2-(4-Prop-2-enyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, which can modulate the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Prop-2-enyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoic acid
- 4-[2-(4-Prop-2-enyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzylamine
Uniqueness
4-[2-(4-Prop-2-enyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and pyridine rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18N6O2S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[[2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C19H18N6O2S/c1-2-10-25-18(14-4-3-9-21-11-14)23-24-19(25)28-12-16(26)22-15-7-5-13(6-8-15)17(20)27/h2-9,11H,1,10,12H2,(H2,20,27)(H,22,26) |
InChI Key |
KLQHNGPZIQSQIE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CN=CC=C3 |
Origin of Product |
United States |
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